molecular formula C8H15Cl2N3OS B15326105 2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride

2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride

Cat. No.: B15326105
M. Wt: 272.19 g/mol
InChI Key: AFQHZWTULWZSPU-UHFFFAOYSA-N
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Description

2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride is a thiazole-based acetamide derivative with a primary amine group on the ethyl side chain and an N-methylacetamide moiety. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for biological applications. The compound’s structure combines a heterocyclic thiazole ring, known for metabolic stability, with a flexible aminoethyl group that may facilitate receptor binding.

Properties

Molecular Formula

C8H15Cl2N3OS

Molecular Weight

272.19 g/mol

IUPAC Name

2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide;dihydrochloride

InChI

InChI=1S/C8H13N3OS.2ClH/c1-10-7(12)4-6-5-13-8(11-6)2-3-9;;/h5H,2-4,9H2,1H3,(H,10,12);2*1H

InChI Key

AFQHZWTULWZSPU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CSC(=N1)CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride typically involves the reaction of 2-aminoethylthiazole with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures high efficiency and consistency in the production process. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or a tool for studying biological processes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Salt Form Primary Application/Activity
Target Compound C₈H₁₅Cl₂N₃OS ~288.2 (est.) Thiazole, aminoethyl, N-methylacetamide Dihydrochloride Potential CNS/biological targeting
Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride C₇H₁₂Cl₂N₂O₂S 285.10 Thiazole, aminomethyl, ethyl ester Dihydrochloride Synthetic intermediate
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.17 Thiazole, dichlorophenyl, acetamide Neutral Antibacterial/coordination chemistry
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide C₁₂H₁₂ClN₃O₃S₂ 377.83 Thiazole, chloromethyl, sulfonylacetamide Neutral Reactive intermediate
Alachlor C₁₄H₂₀ClNO₂ 269.77 Chloroacetamide, 2,6-diethylphenyl Neutral Herbicide
N-[2-(Dimethylamino)ethyl]-2-(2,5-dioxoimidazolidin-1-yl)acetamide HCl C₂₁H₂₄ClN₄O₃ 416.90 Imidazolidinone, dimethylaminoethyl Hydrochloride Pharmacological (unspecified)

Key Differences and Implications

Aminoethyl vs. Aminomethyl/Ester Groups: The target compound’s aminoethyl side chain (vs. The ethyl ester in may confer higher lipophilicity but lower stability under physiological conditions.

Dihydrochloride Salt vs. Neutral Forms :

  • The dihydrochloride salt (target compound, ) enhances solubility in polar solvents compared to neutral analogs like or . This property is critical for bioavailability in drug development.

Substituent Effects on Reactivity and Binding: Electron-withdrawing groups (e.g., dichlorophenyl in , sulfonyl in ) increase electrophilicity, favoring nucleophilic reactions. In contrast, the aminoethyl group in the target compound may act as a hydrogen bond donor, enhancing receptor affinity.

Biological Activity :

  • Chloroacetamides like alachlor exhibit herbicidal activity via inhibition of very-long-chain fatty acid synthesis. The target compound’s thiazole-amine structure suggests divergent applications, possibly in neurology or antimicrobial contexts, akin to thiazole-containing drugs (e.g., sulfathiazole).

Crystallographic and Hydrogen-Bonding Patterns

  • The dichlorophenyl-thiazole analog forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), stabilizing its crystal lattice.

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